
1-(2-Aminoethyl)-4-ethylpiperazine-2,3-dione
Overview
Description
1-(2-Aminoethyl)-4-ethylpiperazine-2,3-dione is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and industrial processes
Preparation Methods
The synthesis of 1-(2-Aminoethyl)-4-ethylpiperazine-2,3-dione can be achieved through several synthetic routes. One common method involves the reaction of ethylenediamine with ethyl chloroformate, followed by cyclization to form the piperazine ring. The reaction conditions typically include the use of a base such as sodium hydroxide and a solvent like dichloromethane. The reaction is carried out at room temperature, and the product is purified through recrystallization .
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but with optimized parameters to increase yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
1-(2-Aminoethyl)-4-ethylpiperazine-2,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of substituted piperazine derivatives.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium on carbon, and temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(2-Aminoethyl)-4-ethylpiperazine-2,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the production of polymers, resins, and other industrial materials due to its unique chemical properties
Mechanism of Action
The mechanism of action of 1-(2-Aminoethyl)-4-ethylpiperazine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby affecting cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(2-Aminoethyl)-4-ethylpiperazine-2,3-dione can be compared with other similar compounds, such as:
1-(2-Aminoethyl)piperazine: This compound has a similar structure but lacks the ethyl group at the 4-position.
1-(2-Hydroxyethyl)piperazine: This derivative has a hydroxyl group instead of an amino group, making it useful in different chemical reactions and applications.
1-(2-Aminoethyl)piperidine: This compound has a piperidine ring instead of a piperazine ring, leading to different chemical and biological properties.
Properties
IUPAC Name |
1-(2-aminoethyl)-4-ethylpiperazine-2,3-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O2/c1-2-10-5-6-11(4-3-9)8(13)7(10)12/h2-6,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNVWCAIKBBEBPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)CCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50501911 | |
Record name | 1-(2-Aminoethyl)-4-ethylpiperazine-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50501911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77439-70-4 | |
Record name | 1-(2-Aminoethyl)-4-ethylpiperazine-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50501911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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